molecular formula C18H25BrN2O4 B15030293 2-(4-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid

2-(4-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid

Cat. No.: B15030293
M. Wt: 413.3 g/mol
InChI Key: UEGIQMKLDSWLHQ-UHFFFAOYSA-N
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Description

2-{4-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a formohydrazido moiety, and a hexanoic acid chain, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reductive agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe to study biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The formohydrazido moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-BROMOPHENYL)FORMOHYDRAZIDO]-4-OXOBUTAN-2-YL}-5-METHYLHEXANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H25BrN2O4

Molecular Weight

413.3 g/mol

IUPAC Name

2-[4-[2-(2-bromobenzoyl)hydrazinyl]-4-oxobutan-2-yl]-5-methylhexanoic acid

InChI

InChI=1S/C18H25BrN2O4/c1-11(2)8-9-13(18(24)25)12(3)10-16(22)20-21-17(23)14-6-4-5-7-15(14)19/h4-7,11-13H,8-10H2,1-3H3,(H,20,22)(H,21,23)(H,24,25)

InChI Key

UEGIQMKLDSWLHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(C)CC(=O)NNC(=O)C1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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